

Chrysalis Automated Microdosing System: Technical Support Center

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Compound of Interest

Compound Name: *Chrysal*

Cat. No.: *B15395699*

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Welcome to the technical support center for the **Chrysalis** Automated Microdosing System. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot issues and provide answers to frequently asked questions (FAQs) encountered during your experiments.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues you may encounter with the **Chrysalis** system.

System & Hardware

Issue: The **Chrysalis** dosing unit is not dispensing any liquid.

- Question: My experiment has started, but no liquid is being dispensed into my microplates. What should I do?
- Answer:
 - Check for Error Messages: Look at the **Chrysalis** control panel or the software interface for any error messages. This is often the quickest way to diagnose the problem.
 - Inspect Tubing and Connections: Ensure that all tubing is correctly connected and not kinked or bent. Check for any visible leaks at connection points.^[1] Hand-tighten any loose connections.

- **Verify Reagent Levels:** Confirm that there is sufficient reagent in the source container. If the level is too low, the system may draw in air.
- **Check for Air Bubbles:** Look for air bubbles in the tubing. If present, run the priming function to purge the air from the system.
- **Inspect the Dispensing Head:** Ensure the dispensing head is correctly positioned over the microplate and that the nozzles are not clogged. If clogged, follow the cleaning protocol in the user manual.

Issue: The robotic arm is not moving or has stopped mid-run.

- **Question:** The robotic arm on my **Chrysalis** system is unresponsive. How can I resolve this?
- **Answer:**
 - **Safety First:** Immediately press the emergency stop button to prevent any potential damage.
 - **Check for Obstructions:** Visually inspect the robotic arm's path for any obstructions, such as misplaced labware or other equipment.
 - **Review the Log File:** The **Chrysalis** software logs all movements. Review the log file to identify the last successful command and any error messages that were generated.[\[2\]](#)
 - **Power Cycle the System:** If there are no obvious obstructions or error messages, perform a controlled shutdown and restart of the entire **Chrysalis** system.
 - **Check for Misalignment:** Ensure all components like plate stacks and wash stations are correctly aligned on the deck. Misaligned equipment can halt the robotic arm's movement.[\[2\]](#)

Software & Integration

Issue: The **Chrysalis** software is not recognizing a connected module (e.g., plate reader, incubator).

- Question: I've connected a new plate reader, but the **Chrysalis** software doesn't see it. What's wrong?
- Answer:
 - Verify Physical Connection: Ensure the module is properly connected to the **Chrysalis** system via the correct data and power cables.
 - Check Driver Installation: Confirm that the correct driver for the new module is installed and up-to-date. You can find the latest drivers on the manufacturer's website.
 - Restart the **Chrysalis** Software: After installing a new driver, always restart the **Chrysalis** software to allow it to recognize the new hardware.
 - Consult the Integration Guide: Refer to the **Chrysalis** integration guide for specific instructions on connecting and configuring third-party modules.
 - Check for Software Conflicts: Ensure that no other software is trying to control the module simultaneously.

Issue: Data from an experimental run is missing or appears corrupted.

- Question: I can't find the data from my last experiment, or the file seems to be unreadable. How can I recover it?
- Answer:
 - Check the Default Save Location: Verify the default save location in the **Chrysalis** software settings. The data may have been saved to a different folder than you expected.
 - Look for Temporary Files: The system may have created temporary files. Search your hard drive for files with a ".tmp" extension that were created around the time of your experiment.
 - Run Data Recovery Software: If you suspect the file has been accidentally deleted, you can try using data recovery software. Contact your IT department for assistance with this.

- Review Audit Trails: The **Chrysalis** software maintains an audit trail of all actions. Review this to see if there were any errors during the data saving process.
- Ensure Proper LIMS Integration: If you are using a Laboratory Information Management System (LIMS), check the LIMS interface for any data transfer errors.[3]

Frequently Asked Questions (FAQs)

Calibration & Maintenance

- Q: How often should I calibrate the dosing pumps on the **Chrysalis** system?
 - A: For optimal precision, it is recommended to perform a full calibration of the dosing pumps on a quarterly basis.[4][5] However, for experiments requiring very high accuracy, calibration should be performed before each new experimental run.
- Q: What is the best way to clean the tubing and dispensing heads to prevent cross-contamination?
 - A: After each run with a different compound, you should run a full cleaning cycle using a validated cleaning agent recommended in the user manual. For highly adhesive compounds, a more rigorous cleaning protocol involving a soak and multiple flushes may be necessary. Always use disposable tips where possible to further minimize the risk of carryover.[6]

Experimental Protocols

- Q: Can I create and save custom dosing protocols in the **Chrysalis** software?
 - A: Yes, the **Chrysalis** software allows you to create, edit, and save an unlimited number of custom dosing protocols. You can define parameters such as dosing volume, speed, and timing for each well of your microplate.
- Q: The system is reporting a high number of "missed picks" during a colony picking run. What could be the cause?
 - A: Missed picks in automated colony picking can be due to several factors:

- **Poor Colony Morphology:** Colonies that are too small, too large, or have irregular shapes may be difficult for the imaging software to identify correctly.
- **Agar Surface Irregularities:** An uneven agar surface can cause the picking pin to miss the colony.
- **Incorrect Camera Calibration:** The camera that identifies the colonies may need to be recalibrated.
- **Picking Pin Issues:** The picking pin may be bent or dirty.[\[7\]](#)

Data Presentation

The **Chrysalis** system is designed for high-throughput screening (HTS), which generates large volumes of quantitative data. Below are examples of how this data can be structured for clear analysis.

Table 1: Results of a Dose-Response Assay for Compound X on Cancer Cell Line A

Concentration (μM)	% Inhibition (Mean)	% Inhibition (Std Dev)
0.01	5.2	1.1
0.1	15.8	2.3
1	48.9	4.5
10	85.1	3.2
100	98.6	0.8

Table 2: IC50 Values for a Panel of Test Compounds

Compound ID	IC50 (μM)	R ² of Curve Fit
CHR-001	0.78	0.992
CHR-002	1.23	0.985
CHR-003	0.54	0.996
CHR-004	2.11	0.979

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Here are outlines for key experiments commonly performed with the **Chrysalis** system.

Protocol 1: High-Throughput Screening (HTS) for Kinase Inhibitors

- Plate Preparation: Seed 384-well plates with a kinase-expressing cell line at a density of 5,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
- Compound Dosing: Use the **Chrysalis** system to perform a serial dilution of a compound library, with final concentrations ranging from 0.01 μM to 100 μM.
- Incubation: Incubate the plates with the compounds for 48 hours.
- Lysis and Reagent Addition: Add a lysis buffer followed by a luciferase-based kinase activity reagent using the **Chrysalis** system's liquid handling capabilities.
- Data Acquisition: Read the luminescence signal on an integrated plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

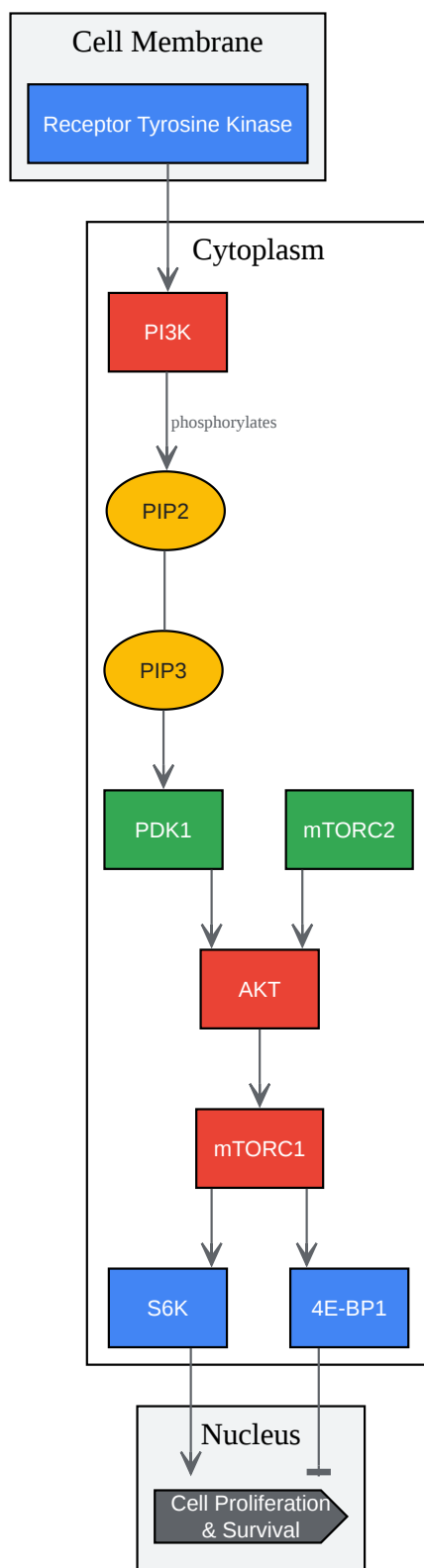
Protocol 2: Automated Patch Clamp for Ion Channel Screening

- **Cell Preparation:** Prepare a single-cell suspension of cells expressing the ion channel of interest.
- **Chip Priming:** Use the **Chrysalis** system to prime the microfluidic patch clamp chip with the appropriate intracellular and extracellular solutions.
- **Cell Sealing:** The system will automatically trap individual cells and form a giga-seal.^[8]
- **Compound Application:** Apply a series of test compounds at varying concentrations to the trapped cells.
- **Electrophysiological Recording:** Record the ion channel currents in response to voltage steps and compound application.
- **Data Analysis:** Analyze the current traces to determine the effect of each compound on ion channel activity.

Mandatory Visualization

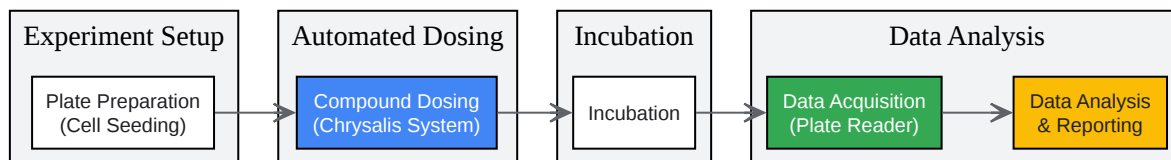
Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted in drug discovery experiments.



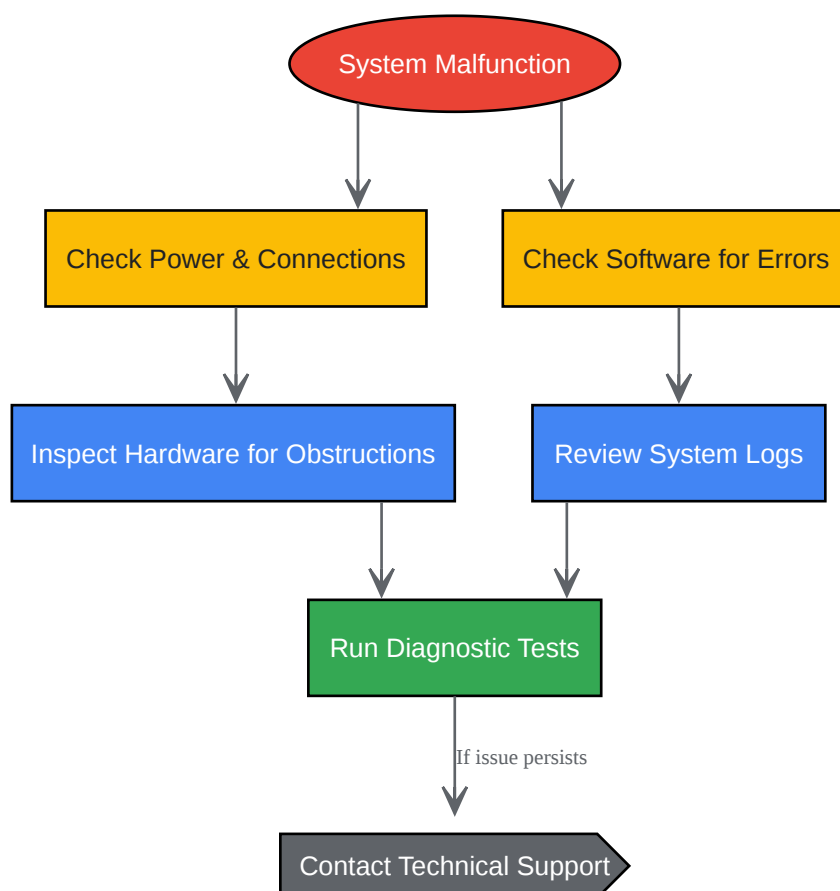
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Caption: The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and survival.



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Caption: A typical experimental workflow using the **Chrysalis** Automated Microdosing System.



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Caption: A logical workflow for troubleshooting system malfunctions.

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